molecular formula C19H25ClN2O3S2 B2536226 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 954671-59-1

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2536226
CAS No.: 954671-59-1
M. Wt: 428.99
InChI Key: KGSNDEUBDPLTMC-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide (CAS 954671-55-7) is a synthetic small molecule with a molecular formula of C19H25ClN2O3S2 and a molecular weight of 429.0 . This compound features a unique hybrid structure that combines a lipophilic seven-membered azepane ring, a heteroaromatic thiophene moiety, and a substituted benzenesulfonamide group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The structural motif of a benzenesulfonamide linked to a heterocyclic system is often associated with diverse biological activities. Compounds with this general profile are frequently investigated for their potential to interact with enzymes and receptors. For instance, structurally similar sulfonamide-based compounds have been identified as potential Phosphodiesterase 7 (PDE7) inhibitors, which are relevant for research in neuropathic pain and central nervous system disorders . The presence of the azepane ring may enhance membrane permeability, while the sulfonamide group can serve as a key pharmacophore for enzyme binding . This product is intended for non-human research applications only. It is a key chemical tool for scientists exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in areas such as neuroscience and oncology. Researchers can use this compound for in vitro assay development, high-throughput screening, and as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNDEUBDPLTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
  • CAS Registry Number : 954671-59-1
  • Molecular Formula : C₁₉H₂₅ClN₂O₃S₂
  • Molecular Weight : 429.0 g/mol
  • SMILES : COc1ccc(Cl)cc1S(=O)(=O)NCC(c1ccsc1)N1CCCCCC1

This sulfonamide derivative features a 5-chloro-2-methoxybenzenesulfonamide core linked to a branched ethylamine side chain substituted with a thiophen-3-yl group and an azepane (hexamethyleneimine) ring.

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogs with Modified Amine Side Chains

Several N-substituted sulfonamides share the 5-chloro-2-methoxyphenyl motif but differ in their amine substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight Amine Substituent Biological Activity Reference
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.75 g/mol Phenyl group Anticonvulsant, antihypertensive
N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives Varies ~300–400 g/mol Varied alkyl/aryl groups Anti-inflammatory, antibacterial
Target Compound C₁₉H₂₅ClN₂O₃S₂ 429.0 g/mol Azepane-thiophene-ethyl chain Not yet reported (potential CNS applications)

Key Observations :

  • The azepane-thiophene-ethyl chain in the target compound introduces steric bulk and lipophilicity compared to simpler phenyl or alkyl substituents in analogs.
  • The thiophene moiety could confer π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in phenyl-substituted analogs .

Functional Group Analogues: Thiophene-Containing Compounds

Coordination polymers like PT-ADA-PPR () incorporate thiophene-based side chains for biomedical imaging. While structurally distinct from the target sulfonamide, they highlight the utility of thiophene in tuning optical properties and cellular localization. For example:

  • PT-ADA-PPR’s thiophene-derived structure enables dual-excitation imaging (488 nm and 559 nm) in lysosomes .
  • The target compound’s thiophene group may similarly influence its pharmacokinetics or target binding, though its exact role remains unexplored .

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